Cas no 885272-58-2 (Isoquinoline-8-carbothioamide)
Isoquinoline-8-carbothioamide Chemical and Physical Properties
Names and Identifiers
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- 8-Isoquinolinecarbothioamide
- isoquinoline-8-carbothioamide
- Isoquinoline-8-carbothioic acid amide
- J-521600
- 885272-58-2
- CS-0322112
- AKOS006294372
- DB-077453
- DTXSID90717019
- AB28209
- MFCD06738932
- Isoquinoline-8-carbothioamide
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- MDL: MFCD06738932
- Inchi: 1S/C10H8N2S/c11-10(13)8-3-1-2-7-4-5-12-6-9(7)8/h1-6H,(H2,11,13)
- InChI Key: ZNKFWHWQVMMEEE-UHFFFAOYSA-N
- SMILES: S=C(C1C2C(=CC=NC=2)C=CC=1)N
Computed Properties
- Exact Mass: 188.04100
- Monoisotopic Mass: 188.04081944g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.6
- Topological Polar Surface Area: 71Ų
Experimental Properties
- PSA: 71.00000
- LogP: 2.56930
Isoquinoline-8-carbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189007086-1g |
Isoquinoline-8-carbothioamide |
885272-58-2 | 97% | 1g |
$504.90 | 2023-08-31 | |
| Alichem | A189007086-5g |
Isoquinoline-8-carbothioamide |
885272-58-2 | 97% | 5g |
$2109.40 | 2023-08-31 | |
| TRC | I918575-10mg |
Isoquinoline-8-carbothioamide |
885272-58-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I918575-50mg |
Isoquinoline-8-carbothioamide |
885272-58-2 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | I918575-100mg |
Isoquinoline-8-carbothioamide |
885272-58-2 | 100mg |
$ 250.00 | 2022-06-04 | ||
| Chemenu | CM240316-1g |
Isoquinoline-8-carbothioamide |
885272-58-2 | 97% | 1g |
$463 | 2021-08-04 | |
| Chemenu | CM240316-5g |
Isoquinoline-8-carbothioamide |
885272-58-2 | 97% | 5g |
$1861 | 2021-08-04 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0123-1g |
Isoquinoline-8-carbothioic acid amide |
885272-58-2 | 96% | 1g |
6767.38CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0123-5g |
Isoquinoline-8-carbothioic acid amide |
885272-58-2 | 96% | 5g |
25424.31CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0123-500mg |
Isoquinoline-8-carbothioic acid amide |
885272-58-2 | 96% | 500mg |
3807.71CNY | 2021-05-08 |
Isoquinoline-8-carbothioamide Suppliers
Isoquinoline-8-carbothioamide Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on Isoquinoline-8-carbothioamide
Recent Advances in Isoquinoline-8-carbothioamide (CAS: 885272-58-2) Research: A Comprehensive Review
Isoquinoline-8-carbothioamide (CAS: 885272-58-2) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its unique isoquinoline scaffold and carbothioamide functional group, has demonstrated promising pharmacological properties, particularly in the context of anticancer and antimicrobial therapies. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential applications in drug development.
One of the most notable advancements in the research of Isoquinoline-8-carbothioamide is its identification as a potent inhibitor of specific kinase enzymes involved in cancer cell proliferation. A 2023 study published in the *Journal of Medicinal Chemistry* revealed that this compound exhibits selective inhibition against ABL1 kinase, a key target in chronic myeloid leukemia (CML). The study employed molecular docking simulations and in vitro assays to demonstrate its binding affinity and inhibitory effects, with IC50 values in the low micromolar range. These findings suggest that Isoquinoline-8-carbothioamide could serve as a lead compound for the development of next-generation kinase inhibitors.
In addition to its anticancer potential, Isoquinoline-8-carbothioamide has also been investigated for its antimicrobial properties. A recent preprint on *BioRxiv* highlighted its efficacy against multidrug-resistant strains of *Staphylococcus aureus* (MRSA). The study utilized a combination of microbiological assays and transcriptomic analysis to uncover its mode of action, which involves disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. These results underscore the compound's versatility and its potential as a dual-action therapeutic agent.
The synthesis of Isoquinoline-8-carbothioamide has also seen significant improvements. A 2022 paper in *Organic Letters* described a novel, high-yield synthetic route using palladium-catalyzed cross-coupling reactions, which reduces the number of steps and improves overall efficiency. This methodological advancement is critical for scaling up production and facilitating further preclinical studies. Moreover, the paper provided detailed spectroscopic data (NMR, HRMS) and crystallographic analysis, confirming the compound's structural integrity and purity.
Despite these promising developments, challenges remain in the clinical translation of Isoquinoline-8-carbothioamide. Pharmacokinetic studies reported in *European Journal of Pharmaceutical Sciences* indicate that the compound exhibits moderate bioavailability and requires formulation optimization to enhance its solubility and stability. Future research directions may include the development of prodrugs or nanoparticle-based delivery systems to address these limitations.
In conclusion, Isoquinoline-8-carbothioamide (CAS: 885272-58-2) represents a compelling case study in the intersection of chemical synthesis and therapeutic discovery. Its multifaceted biological activities, coupled with recent synthetic innovations, position it as a valuable candidate for further investigation. Ongoing and future studies will be pivotal in determining its translational potential and ultimate impact on human health.
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